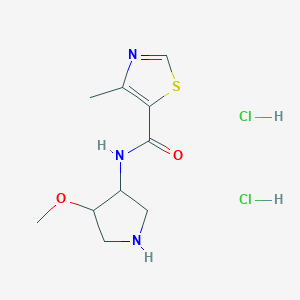

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2;;/h5,7-8,11H,3-4H2,1-2H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHGNOXEPDCEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CNCC2OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole intermediates. The reaction conditions often include the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative amidation . The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (NaBH4, LiAlH4), and bases (NaOCH3, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's mechanism of action may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Minimum Inhibitory Concentration (MIC) Values :

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 8 |

| Escherichia coli | < 16 |

| Candida albicans | < 10 |

Anticancer Properties

The compound has shown promising results in anticancer research, particularly against various human cancer cell lines. Its ability to induce apoptosis in cancer cells highlights its therapeutic potential.

In Vitro Cytotoxicity Results :

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Research indicates that this compound can overcome multidrug resistance in cancer cells by modulating apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2.

Case Study 1: Anticancer Activity in A431 Cells

A study focused on the effects of this compound on A431 skin cancer cells revealed that the compound induced apoptosis through activation of caspase pathways. This study demonstrated the potential of the compound as a therapeutic agent in skin cancer treatment.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research conducted on various derivatives of the compound showed that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant strains, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of gamma tubulin as a potential mechanism underlying its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride.

Thiazole derivatives: Compounds containing thiazole rings, such as thiazolidinediones, also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a synthetic compound notable for its unique structural features, comprising a pyrrolidine ring and a thiazole moiety. This compound is part of a broader class of thiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities.

- Molecular Formula : C10H15N3O2S

- Molecular Weight : 241.31 g/mol

- CAS Number : 1217989-02-0

Structural Characteristics

The compound's structure facilitates interactions with various biological targets, which may include enzymes and receptors involved in critical disease pathways. The presence of the methoxypyrrolidine group enhances its pharmacological profile, potentially increasing its efficacy and selectivity.

Research indicates that this compound interacts with specific biological targets, influencing their activity. These interactions are crucial for understanding the compound's therapeutic potential. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes that play roles in metabolic and signaling pathways.

- Receptor Modulation : Studies suggest it may act as a modulator for certain receptors, impacting cellular responses and signaling cascades.

Therapeutic Applications

The compound's unique structure and biological activity suggest potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

- Antimicrobial Properties : Similar thiazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.

- Neurological Effects : Given its structural similarities to compounds affecting neurotransmission, it could have implications in treating neurological disorders.

In Vitro Studies

Several studies have explored the biological activity of this compound:

In Vivo Studies

In vivo assessments are ongoing to evaluate the compound's efficacy and safety profile in animal models. Early results indicate:

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step procedures starting with the condensation of a thiazole-carboxylic acid derivative with a substituted pyrrolidine amine. Key steps include:

- Step 1 : Activation of the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) to form an acyl chloride intermediate.

- Step 2 : Coupling with 4-methoxypyrrolidin-3-amine under basic conditions (e.g., DIPEA in DMF or CH₂Cl₂) .

- Step 3 : Salt formation (dihydrochloride) via treatment with HCl in a polar solvent like methanol.

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography : For unambiguous confirmation of the 3D structure (employ SHELXL for refinement ).

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituents (e.g., methoxy group at δ ~3.3 ppm, thiazole protons at δ ~7.5–8.5 ppm).

- 2D NMR (COSY, HSQC) : Assign pyrrolidine ring protons and confirm stereochemistry .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 314.1).

- Elemental Analysis : Validate stoichiometry (e.g., C: ~45.5%, H: ~5.7%, N: ~13.3%) .

Advanced Research Questions

Q. How to resolve contradictions in solubility and stability data across studies?

Methodological Answer: Discrepancies often arise from variations in solvent systems or storage conditions. To address this:

- Solubility Profiling : Perform systematic tests in buffered solutions (pH 1–10) and solvents (DMSO, ethanol, saline) using UV-Vis spectroscopy or HPLC .

- Stability Studies :

| Condition | Solubility (mg/mL) | Degradation (%) |

|---|---|---|

| PBS (pH 7.4) | 2.1 ± 0.3 | <5% (7 days) |

| DMSO | >50 | Stable |

Q. What experimental designs are optimal for assessing its biological activity (e.g., receptor binding)?

Methodological Answer: For target validation (e.g., mGluR5 antagonism):

- In Vitro Assays :

- In Vivo Models :

Q. How to design computational studies to predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Use AMBER or GROMACS to model interactions with CYP450 enzymes (e.g., CYP3A4 metabolism prediction).

- ADMET Prediction :

- Tools like SwissADME or ADMETLab2.0 to estimate logP (~1.8), BBB permeability (low), and hERG inhibition risk .

- Toxicity Screening :

- Ames test (bacterial reverse mutation) for mutagenicity.

- Zebrafish embryo assays for acute toxicity (LC₅₀ > 100 µM) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Screens : Use commercially available kits (e.g., Hampton Index) with PEG/Ion or vapor diffusion methods.

- Additive Screening : Introduce small molecules (e.g., glycerol, L-proline) to stabilize crystal lattices .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20–25% glycerol.

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 4°C |

| Precipitant | 25% PEG 3350 |

| pH | 6.5–7.0 |

Q. How to analyze conflicting data in enzyme inhibition assays (e.g., IC₅₀ variability)?

Methodological Answer: Variability may stem from assay conditions or enzyme sources. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.